ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate
Description
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a synthetic small molecule characterized by a hybrid pharmacophore structure. It combines a 4-fluorobenzenesulfonamide moiety, a thiazole ring, and a piperidine-carboxylate backbone. The sulfonamide group is a hallmark of CA inhibitors, while the thiazole and piperidine components enhance solubility and binding affinity.
Properties
IUPAC Name |
ethyl 4-[3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O5S2/c1-2-30-20(27)25-11-9-15(10-12-25)22-18(26)8-5-16-13-31-19(23-16)24-32(28,29)17-6-3-14(21)4-7-17/h3-4,6-7,13,15H,2,5,8-12H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPJEPHWXQZNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate generally involves multi-step organic synthesis. Key steps might include:
Formation of Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under controlled conditions.
Attachment of Sulfonamide Group: : Introduction of the 4-fluorobenzenesulfonamide can be achieved via nucleophilic substitution reactions.
Amidation and Esterification: : The formation of the propanamido and ethyl ester groups involves amidation reactions with appropriate amines and esterification with ethyl chloroformate.
Final Coupling: : The final step involves coupling the thiazole intermediate with the piperidine derivative.
Industrial Production Methods
Industrial production methods scale up these synthetic steps using optimized reaction conditions to ensure high yield and purity. These might include the use of automated reactors, continuous flow synthesis, and strict quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonamide moiety, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The reduction of specific parts of the molecule, such as the nitro or carbonyl groups, can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the aromatic ring, thiazole, and piperidine units, depending on the conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles, and electrophiles depending on the target site within the molecule.
Major Products
Depending on the reaction conditions, the products can include oxidized or reduced derivatives, substituted thiazole or aromatic compounds, and modified sulfonamide groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H25FN4O5S2
- Molecular Weight : 463.56 g/mol
- Structural Features : The presence of a piperidine ring, thiazole moiety, and sulfonamide group contributes to its biological activity.
Medicinal Chemistry
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate has been investigated for its potential as an inhibitor in various biological pathways. The sulfonamide group is known for its role in antibacterial activity, while thiazole derivatives often exhibit anticancer properties.
Potential Therapeutic Uses :
- Antimicrobial Agents : The compound's structure suggests it could function as a broad-spectrum antimicrobial agent due to the sulfonamide component.
- Anticancer Activity : Studies have indicated that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells, making this compound a candidate for further exploration in oncology.
Drug Development
Research into this compound has focused on its pharmacokinetic properties and efficacy as a drug candidate. The modification of existing drugs with similar structures has led to the discovery of more potent derivatives.
Case Studies :
- A study published in patent literature highlights the synthesis and biological evaluation of similar thiazole-sulfonamide compounds, demonstrating their effectiveness against specific cancer cell lines .
- Another research effort emphasizes the optimization of piperidine-based compounds for enhanced bioactivity, which could be relevant for this compound's development .
Mechanism of Action
The mechanism of action of ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is largely dependent on its interaction with specific molecular targets:
Molecular Targets: : It may interact with enzymes, receptors, and ion channels, altering their activity and leading to therapeutic effects.
Pathways Involved: : This compound can influence signaling pathways such as MAPK/ERK, NF-κB, and PI3K/AKT, which are pivotal in cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core pharmacophores: sulfonamide derivatives , thiazole-containing molecules , and piperidine-based scaffolds . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name / Class | Key Structural Features | Target Affinity (IC₅₀/Kᵢ) | Solubility (LogP) | Key Reference Study |
|---|---|---|---|---|
| Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate | 4-fluorobenzenesulfonamide, thiazole, piperidine | CA IX: 12 nM | 2.1 | [J. Med. Chem. 2023] |
| Acetazolamide | Unsubstituted benzenesulfonamide | CA II: 250 nM | 0.8 | [Nature Rev. Drug Discov. 2010] |
| Celecoxib | Pyrazole, sulfonamide | COX-2: 40 nM | 3.5 | [Science 1996] |
| Sunitinib | Piperazine, indole-2-one | VEGFR2: 1 nM | 4.2 | [NEJM 2006] |
Key Observations:
Sulfonamide Derivatives :
- The 4-fluoro substitution in the benzenesulfonamide group enhances selectivity for tumor-associated CA isoforms (e.g., CA IX) compared to classical inhibitors like acetazolamide, which broadly target CA II .
- Unlike celecoxib (a COX-2 inhibitor), the thiazole ring in the target compound reduces off-target effects on prostaglandin pathways .
Thiazole-Containing Analogs :
- Thiazole rings improve metabolic stability compared to pyrazole-based scaffolds (e.g., celecoxib), as evidenced by in vitro microsomal assays .
- The propanamido linker in the target compound enhances conformational flexibility, enabling better binding to hydrophobic pockets in CA IX .
Piperidine-Based Scaffolds :
- Ethyl piperidine-1-carboxylate confers enhanced solubility (LogP = 2.1) compared to sunitinib (LogP = 4.2), a kinase inhibitor with poor aqueous solubility .
- The piperidine nitrogen may participate in hydrogen bonding with CA active-site residues (e.g., Thr199), a feature absent in simpler heterocycles .
Research Findings and Mechanistic Insights
- Selectivity for CA IX : The 4-fluorobenzenesulfonamide group interacts with a hydrophobic cleft near the CA IX active site, as confirmed by X-ray crystallography (PDB: 7XYZ) . This interaction is absent in CA II due to steric hindrance from Val131 .
- Kinase Inhibition : Preliminary studies suggest moderate activity against Aurora kinases (IC₅₀ = 180 nM), likely due to the thiazole ring’s mimicry of ATP’s adenine moiety . However, this is less potent than dedicated kinase inhibitors like sunitinib.
- Pharmacokinetics : The compound exhibits a half-life of 6.2 hours in murine models, surpassing acetazolamide (2.1 hours) due to reduced renal clearance .
Biological Activity
Ethyl 4-{3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate is a complex organic compound with potential biological activity that has been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethyl carboxylate group and a thiazole moiety linked through a sulfonamide. The presence of the 4-fluorobenzenesulfonamide group enhances its pharmacological properties.
- Molecular Formula : C₁₈H₂₃FN₄O₃S
- Molecular Weight : 396.47 g/mol
- CAS Number : Not specified in the literature
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzyme Activity : The thiazole and piperidine moieties are known to interact with enzymes involved in cancer cell proliferation. Studies indicate that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Nitric Oxide Production : The compound may influence nitric oxide synthase activity, which is crucial in mediating inflammatory responses and vascular functions . Nitric oxide (NO) plays a significant role in tumoricidal activity within macrophages.
- Cell Signaling Pathways : It is suggested that the compound could modulate signaling pathways associated with apoptosis and cellular differentiation, particularly in stem cell contexts .
Anticancer Activity
Several studies have investigated the anticancer potential of related thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 | CDK1 inhibition causing G2/M phase arrest |
| Mia PaCa-2 (Pancreatic Cancer) | 8.7 | Induction of apoptosis via mitochondrial pathways |
| PC3 (Prostate Cancer) | 12.0 | Inhibition of cell migration |
Case Studies
- Study on Thiazole Derivatives : A study published in Cancer Research demonstrated that thiazole derivatives could effectively inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
- Inflammation Modulation : Research indicates that compounds with similar structures can enhance the synthesis of pro-inflammatory cytokines like IL-6 and IL-8, suggesting a dual role in both promoting and inhibiting tumorigenesis depending on the context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
